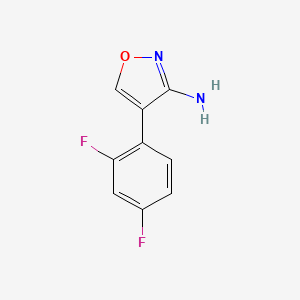

4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-14-13-9(7)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQHTIHRRZGPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480556-73-7 | |

| Record name | 4-(2,4-difluorophenyl)-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Conformational Analysis of 4 2,4 Difluorophenyl 1,2 Oxazol 3 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural confirmation of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools that offer detailed insights into the molecular framework and composition of 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine.

While specific NMR data for this compound is not widely published in publicly accessible literature, the expected spectral features can be inferred from the analysis of closely related structures. For a molecule of this nature, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for full structural verification.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would likely show distinct signals for the aromatic protons of the difluorophenyl ring and the amine protons. The protons on the phenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms. The amine protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbons of the oxazole (B20620) and difluorophenyl rings would resonate in the aromatic region, with their precise chemical shifts influenced by the attached functional groups. The carbons directly bonded to fluorine atoms would show characteristic splitting due to C-F coupling.

Expected ¹⁹F NMR Spectral Data: The fluorine NMR spectrum is crucial for confirming the substitution pattern of the difluorophenyl ring. Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms at the 2- and 4-positions. The coupling patterns observed in the ¹⁹F spectrum would provide further confirmation of their positions.

A representative table of expected NMR data, based on the analysis of similar compounds, is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | J(H,H), J(H,F) |

| ¹H (Amine) | 5.0 - 6.0 | Broad Singlet | - |

| ¹³C (Aromatic/Heteroaromatic) | 100 - 160 | Singlet, Doublet | J(C,F) |

| ¹⁹F | -110 to -100 | Multiplet | J(F,F), J(F,H) |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The nominal molecular weight of the compound is 197.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of small molecules and radicals, providing further evidence for the compound's structure. Key fragmentation pathways would likely involve the cleavage of the oxazole ring and the loss of fragments from the difluorophenyl moiety.

| Technique | Expected Observation | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion at m/z 198.17 | Confirmation of molecular weight |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement consistent with C₉H₇F₂N₂O | Confirmation of elemental formula |

| Tandem Mass Spectrometry (MS/MS) | Characteristic fragment ions | Structural elucidation through fragmentation pathways |

Note: The m/z value is calculated for the most abundant isotopes.

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, the solid-state architecture of analogous oxazole derivatives has been extensively studied. These studies provide a strong basis for predicting the likely crystal packing and intermolecular interactions of the title compound. For instance, the crystal structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine reveals key features that are likely to be conserved. nih.gov

Based on related structures, this compound is expected to crystallize in a common space group, such as P2₁/c or P-1. The unit cell parameters would define the dimensions of the repeating unit of the crystal lattice. The asymmetric unit would likely contain one or two independent molecules.

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z | 4 or 2 |

Note: This data is predictive and based on the analysis of similar molecular structures.

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, and it is expected to form hydrogen bonds with the nitrogen and oxygen atoms of the oxazole ring of neighboring molecules. These interactions are crucial in directing the crystal packing.

Preclinical and in Vitro Biological Activity Spectrum

In Vitro Screening Methodologies and Assay Development

The evaluation of a novel chemical entity like 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine would typically begin with a battery of in vitro screens to identify potential biological activities. High-throughput screening (HTS) assays are commonly employed to test the compound against large panels of enzymes, receptors, and cell lines. These assays are often fluorescence-, luminescence-, or absorbance-based to allow for rapid and automated data acquisition. For enzyme inhibition studies, assays are developed to measure the consumption of a substrate or the formation of a product. In cellular assays, endpoints such as cell viability, proliferation, or the expression of specific biomarkers are measured to determine the compound's effect on cellular processes.

Enzyme Inhibition Studies

The isoxazole (B147169) and difluorophenyl moieties are present in various biologically active molecules, suggesting that this compound could potentially interact with a range of enzymes.

Investigations of Other Enzyme Targets (e.g., Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), Methionyl-tRNA Synthetase (MetRS), Leucyl-tRNA Synthetase (LeuRS), Phosphodiesterase 2 (PDE2))

Histone Deacetylases (HDACs): HDACs are key epigenetic regulators and are validated targets in oncology. mdpi.comnih.gov Inhibition is measured using assays with purified HDAC isoforms and a fluorogenic acetylated substrate. The ability of a compound to prevent the deacetylation of the substrate is quantified to determine its IC50 value. nih.gov

Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications. The inhibitory activity against different CA isozymes (e.g., CA I, II, IX, XII) is typically evaluated using a stopped-flow CO2 hydrase assay. nih.govresearchgate.net

Methionyl-tRNA Synthetase (MetRS) and Leucyl-tRNA Synthetase (LeuRS): As aminoacyl-tRNA synthetases, MetRS and LeuRS are essential for protein synthesis, making them attractive antibacterial targets. nih.govnih.govnih.gov Inhibition is assessed through aminoacylation assays that measure the attachment of radiolabeled methionine or leucine (B10760876) to their cognate tRNA. nih.govrsc.org

Phosphodiesterase 2 (PDE2): PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP). While research has focused heavily on other PDE families like PDE4 in inflammatory diseases, PDE2 inhibitors are also being explored. nih.govnih.gov Inhibitory activity is determined using enzymatic assays that measure the hydrolysis of radiolabeled cAMP or cGMP.

Cellular Activity Profiles

Anticancer Mechanisms in Cancer Cell Lines (e.g., Inhibition of Proliferation, Induction of Apoptosis)The potential anticancer effects of a compound are investigated using a panel of human cancer cell lines.

Inhibition of Proliferation: Initial screening often involves assessing the compound's effect on cell viability and proliferation using assays like the MTT or CFSE method. nih.gov These assays provide an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Induction of Apoptosis: If a compound shows antiproliferative activity, further studies are conducted to determine if it induces programmed cell death (apoptosis). This can be assessed by various methods, including flow cytometry to detect markers like Annexin V staining or cleaved caspase-3, and Western blotting to measure the levels of pro-apoptotic and anti-apoptotic proteins. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, can be observed through microscopy. nih.gov

Without specific experimental data for this compound, any discussion of its biological activity remains speculative and would be based on the activities of other compounds containing similar chemical motifs.

Antimicrobial Activity Against Specific Pathogens

The antimicrobial potential of various isoxazole derivatives has been a subject of considerable research, with studies indicating a broad spectrum of activity against several human pathogens. The isoxazole scaffold is a key component in a number of therapeutic agents, including antibacterial drugs like sulfamethoxazole (B1682508) and the β-lactam antibiotics cloxacillin (B1194729) and dicloxacillin. mdpi.com

In vitro screening of isoxazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. scholarsresearchlibrary.com For instance, studies on various synthesized isoxazole compounds have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. scholarsresearchlibrary.com The presence and nature of substituent groups on the isoxazole ring have been shown to significantly influence the antimicrobial potency. ijpca.org Specifically, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been reported to enhance its antimicrobial activity. nih.gov

While the broader class of isoxazole derivatives has shown promise, specific data on the minimum inhibitory concentration (MIC) of This compound against key pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis are not yet available in the public domain. Further research is required to quantify the specific antimicrobial efficacy of this particular compound.

Modulation of Cellular Pathways

The anti-inflammatory properties of isoxazole and oxazole (B20620) derivatives have been documented, suggesting their potential to modulate key cellular signaling pathways involved in the inflammatory response, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). researchgate.netjddtonline.inforesearchgate.net

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases. While specific studies on the effect of This compound on TNF-α and NF-κB signaling have not been published, the general class of oxazole derivatives has been investigated for anti-inflammatory effects. jddtonline.inforesearchgate.net For example, some novel oxazole derivatives have demonstrated anti-inflammatory activity in carrageenan-induced rat paw edema models, a common preclinical screen for anti-inflammatory drugs. jddtonline.inforesearchgate.net These findings suggest that compounds based on this heterocyclic system may possess the ability to interfere with inflammatory cascades, although the precise mechanisms and molecular targets often remain to be fully elucidated. Direct experimental evidence for the modulation of TNF-α and NF-κB signaling by This compound is currently lacking.

Impact on Biofilm Formation in Microbial Models

Bacterial biofilms represent a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antimicrobial agents. The ability of novel compounds to inhibit or disrupt biofilm formation is a key area of antimicrobial research.

Studies on isoxazole derivatives have begun to explore their potential as anti-biofilm agents. Research has shown that certain isoxazole derivatives can effectively reduce biofilm formation by pathogenic microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov For example, specific synthesized isoxazole-carboxylate derivatives have demonstrated a capacity to reduce biofilm-forming cells by over 90%. nih.gov However, there is currently no specific published data detailing the impact of This compound on biofilm formation in any microbial models.

Efficacy Assessment in Preclinical in vivo Models

Preclinical in vivo models are essential for evaluating the potential therapeutic efficacy of a compound before consideration for human clinical trials. While various isoxazole and oxazole derivatives have been assessed in animal models for a range of biological activities, including anti-inflammatory effects jddtonline.inforesearchgate.net, specific in vivo efficacy data for This compound has not been reported in the available scientific literature.

The general findings for the broader class of isoxazole-containing compounds in preclinical studies provide a rationale for investigating novel derivatives. However, without specific in vivo studies on This compound , its efficacy in a living organism remains undetermined.

Structure Activity Relationship Sar Studies of 4 2,4 Difluorophenyl 1,2 Oxazol 3 Amine Derivatives

Impact of Fluorine Substitution Pattern and Position on Biological Activity

The presence and positioning of fluorine atoms on the phenyl ring of 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine derivatives are pivotal in modulating their biological efficacy. Fluorine, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

In many heterocyclic compounds, the introduction of fluorine can enhance biological activity. For instance, in benzothiazole (B30560) derivatives, a strong electron-withdrawing atom like fluorine at specific positions can improve cytotoxicity against cancer cell lines. nih.gov The strategic placement of fluorine can also enhance the binding affinity of a ligand to its target protein and improve cell penetration, as seen in fluoroquinolones where a fluorine atom at position 6 is crucial for their antibacterial potency. nih.gov

Studies on fluorobenzoxaboroles have demonstrated that the position of the fluorine atom significantly influences the compound's acidity and, consequently, its antifungal activity. nih.govresearchgate.net This highlights that the specific location of the fluorine substituent is a critical determinant of the molecule's electronic properties and biological function. For derivatives of this compound, the 2,4-difluoro pattern is a common starting point for SAR exploration. Altering this pattern by shifting or adding fluorine atoms can lead to significant changes in activity. For example, in carbazole-based organic sensitizers, fluorine substitution was found to cause a redshift in the absorption spectra, with the position of the fluorine being crucial for the electrochemical properties of the dyes. rsc.org

Table 1: Hypothetical Impact of Fluorine Substitution on Biological Activity

| Compound | Substitution Pattern | Relative Activity |

| 1a | 4-Fluorophenyl | Moderate |

| 1b | 2,4-Difluorophenyl | High |

| 1c | 2,4,6-Trifluorophenyl | Variable |

| 1d | 3,5-Difluorophenyl | Low |

This table is illustrative and based on general principles of fluorine substitution in medicinal chemistry.

Role of the 1,2-Oxazole Ring System in Target Binding and Activity

The isoxazole (B147169) ring is an electron-rich aromatic system that can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, which is often a critical factor for target binding. For instance, in a study of isoxazole analogues binding to the System xc- Transporter, the isoxazole core was essential for activity. nih.gov

Furthermore, the isoxazole ring acts as a rigid linker, holding the phenyl ring and the amine group in a specific spatial orientation. This conformational constraint is vital for the precise positioning of the molecule within the binding site of a target protein. In studies of trisubstituted isoxazoles as allosteric ligands for the RORγt ligand-binding domain, the isoxazole core and its substituents were found to anchor the molecule in the allosteric binding site. dundee.ac.uk

The isoxazole ring is also metabolically stable and can serve as a bioisostere for other chemical groups, such as an amide or an ester, offering advantages in terms of pharmacokinetic properties. The specific substitution pattern on the isoxazole ring itself can also dramatically influence activity. For example, in a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, the isoxazole ring was a key component of the pharmacophore for inhibiting bacterial serine acetyltransferase. nih.gov

Influence of the Amine Moiety and its Chemical Modifications

The 3-amino group of the this compound scaffold is a critical functional group that often plays a direct role in target engagement and is a primary site for chemical modification to modulate activity, selectivity, and physicochemical properties.

The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site. The basicity of the amine can be fine-tuned through various chemical modifications.

A common strategy in SAR studies is the N-substitution of the amine group with a wide range of functionalities, including alkyl, aryl, acyl, and sulfonyl groups. These modifications can explore the steric and electronic requirements of the binding pocket. For instance, in a series of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole scaffold, modifications at the amino group were crucial for achieving high potency. nih.gov

The following table illustrates the effect of N-substitution on the biological activity of a hypothetical series of this compound derivatives.

Table 2: Hypothetical Influence of Amine Moiety Modifications on Biological Activity

| Compound | R Group (at NH₂) | Interaction Type | Relative Activity |

| 2a | H | H-bond donor, ionic | Moderate |

| 2b | -C(O)CH₃ (Acetyl) | H-bond acceptor | High |

| 2c | -SO₂CH₃ (Mesyl) | H-bond acceptor | Moderate-High |

| 2d | -CH₂-Ph (Benzyl) | Hydrophobic | Low |

This table is illustrative and based on common SAR trends for amine modifications.

In some cases, the amine group can be part of a larger, more complex substituent that extends into other regions of the binding site, providing additional points of interaction and enhancing affinity. For example, in a series of PIM kinase inhibitors, an aminocyclohexyl group was identified as a key moiety for improving metabolic stability and maintaining potent inhibition. nih.gov

Investigation of Electronic and Steric Effects on Biological Interactions

The biological activity of this compound derivatives is governed by a delicate balance of electronic and steric effects. These properties, which are influenced by the nature and position of substituents, dictate how the molecule interacts with its biological target at the molecular level.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can significantly alter the electron distribution within the molecule. This, in turn, affects the strength of binding interactions such as hydrogen bonds and π-stacking. The Hammett parameter (σ) is often used to quantify these electronic effects. For example, in a study of 4-phenylthiazole (B157171) analogs, electron-donating groups on the aromatic ring were found to be well-tolerated by the target enzymes. nih.gov The difluorophenyl group in the parent compound exerts a strong electron-withdrawing effect, which can be modulated by introducing other substituents.

Steric Effects: The size and shape of substituents, or steric effects, are critical for ensuring a proper fit within the binding pocket of a target protein. Bulky substituents can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, larger groups may be necessary to occupy a specific hydrophobic pocket and enhance binding affinity. Steric parameters such as molar refractivity (MR) and Taft's steric parameter (Es) are used to quantify these effects. In a study of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a significant impact on antiviral activity. ubaya.ac.id

The interplay between electronic and steric effects is often complex. For example, a substituent may have favorable electronic properties but may be too large to be accommodated in the binding site. A successful drug design strategy involves optimizing both of these parameters simultaneously.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be valuable tools for predicting the activity of novel analogues and for guiding the design of more potent compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.

For instance, a 3D-QSAR study on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at one position and electronegativity at another were crucial for agonistic activity. nih.gov Such models provide a visual and quantitative guide for designing new molecules. The statistical significance of a QSAR model is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A predictive QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

While a specific QSAR model for this compound derivatives is not publicly available, the general applicability of these methods to isoxazole-containing compounds is well-documented. nih.gov The development of a robust QSAR model for this class of compounds would involve the synthesis and biological evaluation of a diverse set of derivatives, followed by the calculation of molecular descriptors and the application of statistical methods to derive a predictive model.

Following a comprehensive search for scientific literature on the chemical compound this compound, it has been determined that there is no publicly available research data corresponding to the specific mechanistic investigations outlined in the user's request.

The search did not yield any specific studies on the biological target identification, molecular binding, enzyme inhibition kinetics, or the effects on downstream cellular pathways for this compound. While information exists for structurally related compounds, the strict requirement to focus solely on the specified chemical entity prevents the inclusion of such data.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the mechanistic investigations of this compound at the molecular and cellular level as requested. The necessary experimental findings and research data for this particular compound are not present in the available scientific literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for understanding how a potential drug molecule (a ligand), such as 4-(2,4-difluorophenyl)-1,2-oxazol-3-amine, might interact with a biological target, typically a protein or enzyme.

A typical molecular docking study for this compound would involve:

Target Selection: Identifying a protein target for which the isoxazole (B147169) scaffold is known to have affinity.

Preparation: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site.

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site of the protein, and various conformations would be sampled.

Analysis: The results would be analyzed based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the target's active site.

However, no specific molecular docking studies detailing the binding modes, scores, or target interactions for this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, an MD simulation could be used to study its conformational flexibility in different environments (e.g., in water or bound to a protein) and to assess the stability of a ligand-target complex identified through docking.

A hypothetical MD simulation workflow would include:

System Setup: Placing the molecule (either alone or in a complex with its target protein) in a simulation box filled with solvent molecules (e.g., water).

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move over a set period (from nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, the stability of interactions, and calculating binding free energies.

There are currently no published molecular dynamics studies that have analyzed the conformational landscape or binding stability of this compound.

De Novo Design and Virtual Screening of Related Chemical Entities

Virtual screening and de novo design are computational strategies for discovering new drug candidates.

Virtual Screening: This involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a "hit" compound, its structure could be used as a query to search for structurally similar molecules with potentially improved properties.

De Novo Design: This method involves designing a novel molecule from scratch or by modifying an existing scaffold. The core structure of this compound could serve as a starting point for designing new analogues with enhanced activity or better pharmacokinetic profiles.

No research articles are available that describe the use of this compound as a basis for virtual screening or de novo design efforts.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule, which are crucial for its development as a drug. These predictions help to identify potential liabilities early in the discovery process. Properties often predicted include solubility, permeability, metabolic stability, and potential for toxicity. Various computational tools and web servers (e.g., SwissADME, pkCSM) are used for these predictions.

A theoretical ADME profile for this compound would typically be presented in a table format. However, without experimental validation or specific computational studies, any generated data would be purely speculative. There are no published in silico ADME predictions specifically for this compound.

Design, Synthesis, and Biological Evaluation of Analogs and Derivatives

Rational Design of Structural Analogs for Improved Activity or Selectivity

The rational design of analogs of 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine is a cornerstone of modern medicinal chemistry, aimed at improving efficacy and selectivity for specific biological targets. nih.gov This process often begins with the establishment of structure-activity relationships (SAR) through the systematic modification of the lead compound. nih.gov Key strategies include direct chemical manipulation of functional groups, isosteric replacement, and scaffold hopping. nih.govnih.gov

One common approach involves modifying the 3-amino group of the oxazole (B20620) ring. Acylation or alkylation of this amine can introduce new functionalities that may form additional interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For instance, introducing an aryl carboxylic acid moiety can enhance enzymatic inhibition activity. ipbcams.ac.cn Another strategy is to alter the substitution pattern on the difluorophenyl ring. While the 2,4-difluoro substitution is often critical for activity, moving or adding other substituents can modulate electronic properties and binding affinity.

Structure-based drug design is employed when the three-dimensional structure of the biological target is known. nih.gov By analyzing the binding pocket of a target protein, such as a kinase or protease, medicinal chemists can design analogs that fit more precisely and form stronger interactions. For example, if the difluorophenyl group sits (B43327) in a hydrophobic pocket, analogs with extended or more lipophilic aromatic systems might be designed to enhance binding. Computational tools and molecular docking studies can predict the binding affinity of newly designed compounds, helping to prioritize which analogs to synthesize. nih.gov

Scaffold hopping is another advanced technique where the 1,2-oxazole core is replaced with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as better metabolic stability or novel intellectual property. nih.gov

Multi-Step Synthesis of Modified this compound Derivatives

The synthesis of modified this compound derivatives typically involves multi-step reaction sequences that allow for the introduction of diverse chemical functionalities. A common synthetic route to the 1,2-oxazole (isoxazole) ring involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For derivatives of the title compound, a key intermediate is often a β-ketonitrile bearing the 2,4-difluorophenyl group.

A general synthetic pathway can be described as follows:

Formation of the Oxime: A precursor ketone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) to form an oxime.

Cyclization to form the Isoxazole (B147169) Ring: The core 1,2-oxazole ring can be constructed through various methods, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov A more direct route for 3-amino-isoxazoles involves the cyclization of α,β-unsaturated ketones or nitriles with hydroxylamine.

Functional Group Interconversion: Once the this compound scaffold is synthesized, the primary amino group serves as a versatile handle for further modifications. For example, it can be acylated using various acyl chlorides or carboxylic acids to produce a library of amide derivatives. nih.gov The reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively.

Palladium-Catalyzed Cross-Coupling: For modifications on the phenyl ring, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed on a suitably functionalized precursor (e.g., a bromo-substituted phenyl-isoxazole) to introduce new aryl or alkyl groups. mdpi.com

These multi-step syntheses enable the creation of a diverse library of analogs, where modifications can be systematically introduced at different positions of the parent molecule to explore the structure-activity relationship thoroughly. researchgate.net

Comparative Biological Evaluation of Modified Analogs against Relevant Targets

Following the successful synthesis of a series of modified analogs, a comparative biological evaluation is performed to identify compounds with improved potency and selectivity. The choice of biological assays depends on the therapeutic target of interest. For instance, if the compounds are designed as anticancer agents, they are typically screened against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative activity. researchgate.netresearchgate.netnih.gov

The potency of the compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). ipbcams.ac.cn These values represent the concentration of the compound required to inhibit a specific biological process or kill 50% of the cells, respectively. A lower IC₅₀ or EC₅₀ value indicates higher potency.

The table below presents hypothetical data from an in-vitro evaluation of a series of analogs against a cancer cell line (e.g., MCF-7) and a specific protein kinase target.

| Compound ID | Modification on 3-Amine Group | R-Group on Phenyl Ring | Anti-proliferative Activity (MCF-7, IC₅₀ in µM) | Kinase Inhibition (Target X, IC₅₀ in µM) |

| Parent | -NH₂ | 2,4-di-F | 15.2 | 8.5 |

| Analog A | -NH-C(O)CH₃ (Acetyl) | 2,4-di-F | 8.7 | 4.1 |

| Analog B | -NH-C(O)Ph (Benzoyl) | 2,4-di-F | 5.1 | 2.3 |

| Analog C | -NH₂ | 2-F, 4-Cl | 12.5 | 7.9 |

| Analog D | -NH-C(O)Ph (Benzoyl) | 2-F, 4-Cl | 3.9 | 1.8 |

From this comparative data, structure-activity relationships can be derived. For example, the data suggests that acylation of the 3-amino group with a benzoyl moiety (Analog B) significantly improves activity compared to the parent compound. Furthermore, changing the 4-fluoro to a 4-chloro substituent on the phenyl ring while keeping the benzoyl amide (Analog D) leads to the most potent compound in this series. Such systematic evaluations are crucial for guiding the next round of analog design. ipbcams.ac.cn

Lead Optimization Strategies in Preclinical Drug Discovery

Once a "lead compound" with promising biological activity is identified from initial screening, it undergoes a rigorous process of lead optimization. nih.gov The primary goals of this stage are to enhance potency and selectivity, improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and minimize any potential toxicity. nih.govacs.org

Key optimization strategies for derivatives of this compound include:

Improving Metabolic Stability: The compound's structure is modified to block sites of metabolic degradation. For example, if a particular phenyl ring is rapidly hydroxylated by cytochrome P450 enzymes, fluorine or chlorine atoms might be introduced at that position to prevent this metabolic pathway, thereby increasing the compound's half-life. ipbcams.ac.cn

Enhancing Solubility and Permeability: Physicochemical properties are fine-tuned to ensure the compound can be absorbed effectively after administration. This can involve adding polar functional groups to increase aqueous solubility or modulating lipophilicity to improve membrane permeability. acs.org

Reducing Off-Target Activity: To improve the safety profile, modifications are made to decrease the compound's affinity for other proteins, known as anti-targets. This iterative process of structural modification and biological testing aims to maximize the therapeutic window of the potential drug candidate. nih.gov

Systematic SAR Studies: A systematic and iterative approach is taken where small, defined changes are made to the lead compound. acs.org For example, replacing a phenyl group with various substituted heterocycles can explore new binding interactions and optimize ADME properties simultaneously. acs.org

This multiparameter optimization process is complex and requires a continuous cycle of design, synthesis, and testing to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties. nih.gov

Potential Research Applications and Future Directions

Utility as a Biochemical Probe for Investigating Biological Pathways

The structure of 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine is well-suited for its potential use as a biochemical probe to explore and elucidate complex biological pathways. Biochemical probes are specialized molecules designed to interact with specific biological targets, allowing researchers to study their function and role in cellular processes.

The presence of the 2,4-difluorophenyl moiety offers a distinct advantage for detection and analysis. The fluorine atoms can serve as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the quantitative monitoring of the probe's accumulation and interaction within biological systems, both in vitro and potentially in vivo, without the background noise inherent in proton (¹H) NMR. nih.gov Studies have demonstrated that incorporating trifluoromethyl groups into mitochondria-targeted compounds enhances selectivity for cancer cells and allows for reproducible measurement of their accumulation in various tissues. nih.gov This suggests that the difluoro-substitution on this compound could be similarly exploited to probe specific cellular environments or track its distribution in preclinical models.

Furthermore, the amino-oxazole core is capable of forming specific hydrogen bonds and other non-covalent interactions with biological macromolecules such as enzymes and receptors. This directed binding could allow the compound to function as a probe for specific active sites, helping to map binding pockets and understand molecular recognition events that are critical steps in many biological pathways.

Exploration of Novel Biological Targets and Mechanisms of Action

The oxazole (B20620) and the isomeric isoxazole (B147169) scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of molecules with diverse and potent biological activities. researchgate.netrsc.org Derivatives of these five-membered heterocycles have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.govsemanticscholar.org This broad bioactivity suggests that this compound could interact with a variety of novel biological targets.

Research into related oxazole and isoxazole derivatives has identified several key mechanisms of action. These compounds have been shown to exert anticancer effects by targeting fundamental cellular processes and proteins. researchgate.netbenthamscience.com The exploration of biological targets for this class of compounds is an active area of research, with several key proteins and pathways identified as being susceptible to inhibition.

Below is a table summarizing potential biological targets for oxazole and isoxazole derivatives, which could be relevant areas of investigation for this compound.

Table 1: Potential Biological Targets for Oxazole/Isoxazole Derivatives| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Protein Kinases | STAT3, Other Kinases | Cancer, Inflammation | benthamscience.com |

| Cytoskeletal Proteins | Tubulin | Cancer | benthamscience.com |

| DNA Processing Enzymes | DNA Topoisomerases | Cancer, Infectious Disease | researchgate.netbenthamscience.com |

| Nuclear Receptors | Farnesoid X Receptor (FXR) | Liver Diseases, Metabolic Disorders | nih.gov |

| Enzymes in DNA Synthesis | Thymidylate Synthase | Cancer | tandfonline.com |

| Cell Signaling Proteins | G-quadruplex DNA/RNA | Cancer | benthamscience.com |

Based on this landscape, future research could focus on screening this compound against panels of protein kinases, evaluating its effects on tubulin polymerization, or assessing its ability to bind to nuclear receptors. Elucidating a specific mechanism of action would be a critical step in developing this compound for any potential therapeutic application.

Development of New and Efficient Synthetic Methodologies for Oxazole-Amines

The synthesis of substituted oxazoles and their amino derivatives is a field of continuous innovation, driven by the need for molecular diversity in drug discovery. rsc.orgnih.gov Numerous methodologies have been developed, ranging from classic condensation reactions to modern metal-catalyzed cross-couplings. researchgate.netorganic-chemistry.org The efficient synthesis of this compound and its analogs is crucial for enabling further biological and structural studies.

Key synthetic routes to the oxazole/isoxazole core often involve 1,3-dipolar cycloaddition reactions or the condensation of a three-carbon component with hydroxylamine (B1172632). researchgate.net Recent advances have focused on improving efficiency, regioselectivity, and environmental sustainability through green chemistry approaches. nih.govsemanticscholar.org One-pot, multi-component reactions are particularly attractive as they can rapidly generate complex molecules from simple starting materials. researchgate.net

The table below compares several prominent synthetic strategies that could be adapted for the synthesis of 4-aryl-1,2-oxazol-3-amines.

Table 2: Comparison of Synthetic Methodologies for Oxazole/Isoxazole Derivatives| Method | Description | Advantages | Potential Challenges | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Reaction of an alkyne with a nitrile oxide (generated in situ). | High regioselectivity, broad substrate scope. | Requires preparation of precursors. | researchgate.netresearchgate.net |

| Condensation Reaction | Reaction of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine. | Utilizes readily available starting materials. | Can lead to mixtures of regioisomers. | researchgate.net |

| Metal-Catalyzed Cyclization | Transition metal (e.g., Pd, Cu, Zn) catalyzed cyclization of precursors. | High efficiency, mild reaction conditions. | Catalyst cost and removal. | nih.govorganic-chemistry.org |

| PIDA-Mediated Cyclization | Oxidative cyclization of enamides using Phenyliodine diacetate (PIDA). | Metal-free conditions, good yields. | Stoichiometric use of oxidant. | researchgate.net |

| Van Leusen Synthesis | Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). | Good for 5-substituted oxazoles. | Limited substitution patterns. | organic-chemistry.org |

Future research in this area could focus on developing a highly efficient, scalable, and regioselective synthesis specifically for this compound, potentially utilizing flow chemistry or novel catalytic systems to improve yield and purity while minimizing waste.

Advanced Preclinical Model Studies (non-human, non-clinical) for Efficacy Proof-of-Concept

Before any potential therapeutic agent can be considered for clinical trials, its efficacy and behavior must be rigorously tested in non-human, preclinical models. These studies are essential for establishing a proof-of-concept and gathering data on the compound's activity in a biological system. For a compound like this compound, the design of these studies would be guided by its identified biological target and mechanism of action.

A common and critical step in preclinical oncology research involves the use of in vivo animal models. pharmacologydiscoveryservices.com These models can range from simple subcutaneous implantations of cancer cells to more complex orthotopic models where tumor cells are implanted in the tissue of origin, providing a more clinically relevant environment. pharmacologydiscoveryservices.commdpi.com For example, fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural motifs with the title compound, have been evaluated for their antitumor properties, with fluorine substitution preventing metabolic deactivation. bohrium.com

The following table outlines potential preclinical models that could be employed to evaluate the efficacy of this compound for a hypothetical anticancer application.

Table 3: Potential Preclinical Models for Efficacy Testing| Model Type | Description | Key Endpoints | Reference(s) |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically in immunocompromised mice. | Tumor growth inhibition, survival analysis, biomarker modulation. | pharmacologydiscoveryservices.comcreative-biolabs.com |

| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are implanted directly into immunocompromised mice. | Correlates well with clinical response in the original patient. | pharmacologydiscoveryservices.commdpi.com |

| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice with a matching genetic background. | Evaluation of compound efficacy in the context of a functional immune system. | pharmacologydiscoveryservices.com |

| Inflammatory Disease Models | Animal models that mimic human inflammatory conditions (e.g., arthritis, inflammatory bowel disease). | Reduction in inflammation markers, improvement in disease-specific scores. | nih.gov |

These advanced models would be crucial for determining if the in vitro activity of this compound translates into meaningful in vivo efficacy, a critical milestone in the drug development process.

Emerging Research Frontiers for Difluorophenyl-Substituted Heterocycles

The strategic incorporation of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. rsc.orgmdpi.com The presence of the 2,4-difluorophenyl group on the oxazole core places this compound at the forefront of this expanding research area. Fluorine atoms can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability. rsc.orgmdpi.com

The success of this strategy is evidenced by the significant number of fluorinated heterocyclic drugs approved by the FDA in recent years. rsc.orgmdpi.com These drugs span a wide range of therapeutic areas, demonstrating the versatility and power of combining fluorine with heterocyclic scaffolds. For instance, Vericiguat, a guanylate cyclase stimulator, contains a fluorine atom that increases its metabolic stability, while Lemborexant, an insomnia treatment, features fluorine atoms that are crucial for its high binding affinity. mdpi.com

Beyond pharmaceuticals, fluorinated heterocyles and oxazole-containing structures are finding applications in materials science. researchgate.net Their unique electronic and photophysical properties make them candidates for use in semiconductors, dyes, and other advanced materials. researchgate.netmdpi.com The convergence of fluorine chemistry, heterocyclic synthesis, and materials science represents an exciting frontier where compounds like this compound could find novel applications, driving innovation in both medicine and technology. numberanalytics.comnih.gov

Q & A

How can the structure of 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine be confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm for difluorophenyl) and oxazole protons (δ 8.1–8.5 ppm).

- 19F NMR : Distinct signals for fluorine atoms at 2- and 4-positions (e.g., δ -110 to -115 ppm for para-F, δ -100 to -105 ppm for ortho-F).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C9H6F2N2O, [M+H]+ = 197.0521) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-F bond ~1.34 Å, oxazole ring planarity) as demonstrated in thiazol-amine analogs .

Level: Basic (Structural Characterization)

What synthetic routes are commonly employed to prepare this compound?

Answer:

Key synthetic strategies include:

- Cyclization of Propargylamines : React 2,4-difluorophenyl-substituted propargylamines with hydroxylamine under acidic conditions to form the oxazole ring .

- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling to attach the difluorophenyl group to preformed oxazole intermediates .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics for intermediates like 3-amino-isoxazoles .

Level: Basic (Synthesis Methodology)

How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.

- Catalyst Selection : Pd(PPh3)4 or Xantphos-based catalysts for efficient coupling reactions (TOF > 90%) .

- Temperature Control : Microwave irradiation (100–120°C) reduces side reactions in cyclization steps .

- Fluorine-Specific Considerations : Use anhydrous conditions to minimize hydrolysis of fluorine substituents .

Level: Advanced (Reaction Optimization)

What analytical methods are suitable for detecting impurities in this compound?

Answer:

- HPLC-MS : Use a C18 column (ACQUITY UPLC BEH) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities like regioisomers (e.g., 5-amino-oxazole derivatives) .

- Chiral Chromatography : Resolve enantiomeric impurities (e.g., SFC with Chiralpak AD-H column) for stereochemically sensitive applications .

- NMR Spin-Saturation Transfer : Identify geometric isomers (e.g., Z/E oxime byproducts) .

Level: Advanced (Analytical Chemistry)

How can researchers design assays to evaluate the antifungal activity of this compound?

Answer:

- In Vitro Fungal Growth Inhibition :

- Structure-Activity Relationship (SAR) : Modify the oxazole ring (e.g., replace F with Cl) and compare activity against fluconazole-resistant strains .

Level: Advanced (Biological Evaluation)

How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to fluorine atoms) .

- Computational Modeling : Compare experimental 19F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify substituent effects .

- Isotopic Labeling : Synthesize 15N-labeled analogs to clarify nitrogen environments in the oxazole ring .

Level: Advanced (Data Analysis)

What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (fluoroarenes can penetrate latex) .

- Ventilation : Use fume hoods to avoid inhalation (TLV < 1 ppm for fluorinated amines) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent release of toxic HF .

Level: Basic (Laboratory Safety)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.